6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
描述
Historical Context and Discovery in Heterocyclic Chemistry
The development of imidazo[1,2-a]pyridine derivatives traces its origins to the pioneering work of W.L. Mosby in 1961, who meticulously explored the structural and compositional analysis of these complex heterocyclic compounds. This foundational research marked a pivotal moment in understanding the intricate architecture of fused nitrogen-containing heterocycles and laid the groundwork for subsequent investigations into their vast array of derivatives. The recognition of imidazo[1,2-a]pyridines as privileged structures in medicinal chemistry emerged from their unique ability to serve as bioisosteres for naturally occurring purines and their structural similarity to biologically significant compounds.
The historical trajectory of imidazo[1,2-a]pyridine research gained significant momentum throughout the late twentieth century, driven by the discovery that these scaffolds possessed remarkable pharmacological potential. Early investigations revealed that modifications to the basic imidazo[1,2-a]pyridine core could yield compounds with diverse biological activities, including anxiolytic, hypnotic, and antiulcer properties. The introduction of fluorine substituents into these systems represented a natural evolution in the field, as researchers recognized the unique properties that fluorine could impart to organic molecules.
The specific development of this compound emerged from systematic structure-activity relationship studies aimed at optimizing the pharmacological properties of imidazopyridine derivatives. Researchers discovered that fluorine substitution at the 6-position of the imidazo[1,2-a]pyridine ring system, combined with carboxylic acid functionality at the 2-position, created a compound with distinct chemical and biological characteristics. This compound represents the culmination of decades of research into heterocyclic chemistry and fluorine incorporation strategies.
The compound's emergence in the scientific literature reflects broader trends in medicinal chemistry, where researchers have increasingly recognized the value of combining multiple pharmacophoric elements within a single molecular framework. The synthesis methods for this compound have evolved considerably, with modern approaches emphasizing efficiency, environmental considerations, and scalability for pharmaceutical applications.
Structural Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine core structure represents one of the most important fused bicyclic 5-6 heterocyclic systems in contemporary medicinal chemistry, earning recognition as a privileged scaffold due to its remarkable versatility and broad range of biological activities. This heterocyclic framework consists of a six-membered pyridine ring fused to a five-membered imidazole ring, creating a unique electronic and spatial arrangement that facilitates diverse intermolecular interactions with biological targets.
The structural importance of the imidazo[1,2-a]pyridine core stems from its ability to mimic naturally occurring purines while offering superior synthetic accessibility and structural modification opportunities. The fused ring system creates a rigid, planar framework that provides optimal geometric constraints for binding to various biological targets, including enzymes, receptors, and nucleic acids. The presence of multiple nitrogen atoms within the ring system enables hydrogen bonding interactions and electrostatic interactions with target proteins, contributing to enhanced binding affinity and selectivity.
Table 1: Key Structural Features of Imidazo[1,2-a]pyridine Core
| Structural Feature | Chemical Significance | Biological Relevance |
|---|---|---|
| Fused Ring System | Rigid planar geometry | Enhanced target selectivity |
| Nitrogen Atoms | Hydrogen bond acceptors | Protein-ligand interactions |
| Aromatic Character | π-π stacking interactions | Membrane permeability |
| Bridgehead Nitrogen | Electronic distribution | Metabolic stability |
The electronic properties of the imidazo[1,2-a]pyridine core are particularly noteworthy, as the distribution of electron density across the fused ring system creates distinct regions of nucleophilic and electrophilic character. The bridgehead nitrogen atom plays a crucial role in determining the overall electronic properties of the molecule, influencing both its reactivity and its interactions with biological targets. Research has demonstrated that modifications to the substitution pattern around the imidazo[1,2-a]pyridine core can dramatically alter the compound's pharmacological profile.
The conformational properties of imidazo[1,2-a]pyridine derivatives have been extensively studied using crystallographic methods, revealing that these compounds typically adopt planar or near-planar conformations. This structural rigidity contributes to their ability to form stable complexes with target proteins and influences their pharmacokinetic properties. The planar nature of the ring system also facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites, contributing to enhanced binding affinity.
Synthetic accessibility represents another crucial aspect of the imidazo[1,2-a]pyridine core's structural significance. The availability of multiple synthetic routes to these compounds, including condensation reactions, multicomponent reactions, and metal-catalyzed transformations, has facilitated extensive structure-activity relationship studies. These synthetic methodologies have enabled researchers to explore diverse substitution patterns and functional group modifications, leading to the development of numerous biologically active derivatives.
Role of Fluorine Substituents in Bioactive Compound Design
The incorporation of fluorine atoms into organic molecules has emerged as one of the most powerful strategies in modern medicinal chemistry, with fluorinated compounds accounting for a significant proportion of newly approved pharmaceuticals. The unique properties of fluorine, including its high electronegativity, small size, and strong carbon-fluorine bond, enable it to modulate various physicochemical and pharmacological properties of drug molecules in ways that are often difficult to achieve through other chemical modifications.
In the context of this compound, the fluorine substituent at the 6-position serves multiple crucial functions that enhance the compound's drug-like properties. The strategic placement of fluorine at this position influences the electronic distribution throughout the imidazo[1,2-a]pyridine ring system, potentially altering the compound's binding affinity for biological targets. The electron-withdrawing nature of fluorine can modulate the acidity of the carboxylic acid group, influencing the compound's ionization state under physiological conditions.
Table 2: Effects of Fluorine Substitution on Molecular Properties
| Property | Effect of Fluorine | Mechanism | Pharmaceutical Relevance |
|---|---|---|---|
| Lipophilicity | Moderate increase | Hydrophobic interactions | Enhanced membrane permeation |
| Metabolic Stability | Significant enhancement | C-F bond strength | Prolonged drug action |
| Protein Binding | Variable effects | Electronic modulation | Target selectivity |
| Solubility | Context-dependent | Polar/hydrophobic balance | Bioavailability optimization |
The metabolic stability conferred by fluorine substitution represents one of its most valuable contributions to drug design. The carbon-fluorine bond is among the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of carbon-hydrogen bonds. This exceptional bond strength makes fluorinated positions highly resistant to metabolic oxidation, effectively blocking potential sites of metabolic vulnerability and extending the compound's half-life in biological systems.
Research has demonstrated that fluorine substitution can dramatically influence the pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives. The lipophilic character of fluorine enhances the compound's ability to cross lipid membranes, potentially improving its oral bioavailability and tissue distribution. However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased plasma protein binding, potentially limiting the compound's therapeutic utility.
The electronic effects of fluorine substitution extend beyond simple inductive effects, encompassing complex through-space and through-bond interactions that can influence molecular conformation and intermolecular interactions. In the case of this compound, the fluorine atom's position relative to the carboxylic acid group creates opportunities for intramolecular interactions that may stabilize specific conformations and influence the compound's binding properties.
Modern pharmaceutical development increasingly relies on fluorine incorporation as a strategy for optimizing drug candidates, with approximately twenty percent of pharmaceuticals containing at least one fluorine atom. The success of fluorinated drugs across diverse therapeutic areas has validated fluorine as an essential tool in medicinal chemistry. The specific application of fluorine substitution in imidazo[1,2-a]pyridine derivatives represents a logical extension of this trend, combining the proven biological activity of the imidazopyridine scaffold with the advantageous properties conferred by fluorine incorporation.
Structure
3D Structure
属性
IUPAC Name |
6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRCDROTHZQIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958007 | |
| Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367900-94-5 | |
| Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 367900-94-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
The synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with ethyl 2-fluoroacetoacetate under acidic conditions to form the imidazo[1,2-a]pyridine core. The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
化学反应分析
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups at the 6th position.
科学研究应用
The compound has been investigated for its role as an inhibitor of protein geranylgeranylation, which is crucial in various cellular processes. Specifically, it has been studied for its effects on Rab geranylgeranyl transferase (RGGT), an enzyme implicated in cancer cell proliferation.
Case Study: Inhibition of RGGT
A study synthesized a series of phosphonocarboxylate derivatives based on 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. These compounds were evaluated for their activity against RGGT, with several showing significant cytotoxic effects on human cervical carcinoma HeLa cells. The most effective inhibitors disrupted Rab11A prenylation, with half-maximal inhibitory concentration (IC50) values indicating strong activity .
Table 1: Cytotoxic Activity of 6-Substituted Imidazo[1,2-a]pyridine Analogues
| Compound | IC50 (μM) | Activity Against RGGT |
|---|---|---|
| 1a | >735 | No |
| 1b | <150 | Yes |
| 1c | <150 | Yes |
| 1d | >386 | No |
| 1e | <150 | Yes |
This table illustrates the varying levels of cytotoxicity and RGGT inhibition among different derivatives, highlighting the importance of structural modifications at the C6 position of the imidazo[1,2-a]pyridine ring .
Therapeutic Potential
This compound has been explored as a molecular glue degrader in drug development. It plays a role in enhancing the degradation of specific proteins involved in cancer progression. This application underscores the compound's potential as a therapeutic agent targeting cancer pathways .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, often involving late-stage functionalization to introduce diverse substituents that enhance biological activity. The ability to modify this compound allows researchers to tailor its properties for specific applications in drug discovery .
作用机制
The mechanism of action of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
相似化合物的比较
6-Trifluoromethylimidazo[1,2-a]pyridine-2-carboxylic Acid
- Structure : Fluorine at position 6 is replaced with a trifluoromethyl (-CF₃) group.
- Properties : The electron-withdrawing -CF₃ group enhances metabolic stability but reduces solubility compared to the fluoro analog. This compound exhibits stronger binding to hydrophobic enzyme pockets, as seen in kinase inhibition studies .
- Synthesis: Achieved via coupling of 2-aminopyridine with trifluoromethyl-substituted intermediates, yielding ~70–85% under flow chemistry conditions .
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid
- Structure : Methyl group at position 2 and carboxylic acid at position 3 (vs. position 2 in the parent compound).
- Properties : The positional shift of the carboxylic acid group reduces hydrogen-bonding capacity, leading to lower antimicrobial activity (MIC values >50 µM vs. ~10 µM for the parent compound) .
- Synthesis : Prepared via stepwise alkylation and saponification, with yields of ~65–72% .
8-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid
- Structure : Additional bromine at position 6.
- Properties : Bromine enhances electrophilicity, improving cross-coupling reactivity for further derivatization. However, it increases molecular weight (MW = 272.91 g/mol) and reduces oral bioavailability .
- Synthesis : Bromination of the parent compound using N-bromosuccinimide (NBS), achieving ~77–85% yield .
Pharmacological Activity Comparison
生物活性
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, therapeutic applications, and relevant research findings.
- Molecular Formula : C₈H₅FN₂O₂
- Molecular Weight : 168.13 g/mol
- Melting Point : 259–260 °C
- CAS Number : 367500-94-5
This compound exhibits significant biological activity primarily through its interaction with specific receptors and enzymes. Notably, it has shown potential in modulating the activity of GABA_A receptors, which are crucial in the central nervous system (CNS) for regulating anxiety and other disorders. The fluorinated structure enhances binding affinity and selectivity towards these targets, making it a candidate for therapeutic development aimed at CNS disorders .
Therapeutic Applications
The compound's ability to interact with GABA_A receptors suggests its potential use in treating:
- Anxiety Disorders
- Epilepsy
- Other CNS-related conditions
In Vitro Studies
A study conducted on various analogs of imidazo[1,2-a]pyridine derivatives indicated that compounds similar to this compound exhibited cytotoxic effects against cancer cell lines, particularly cervical carcinoma (HeLa cells). The study assessed the half-maximal inhibitory concentration (IC50) values to evaluate cytotoxicity. Results showed that several derivatives had IC50 values below 150 μM, indicating strong cytotoxicity .
| Compound | IC50 (μM) | Biological Target |
|---|---|---|
| This compound | <150 | GABA_A Receptor |
| Analog 1 | 25 | Rab geranylgeranyl transferase |
| Analog 2 | 100 | Rab11A prenylation |
Structure–Activity Relationship (SAR)
Research has established a correlation between the structural modifications at the C6 position of the imidazo[1,2-a]pyridine ring and biological activity. Variations in substituents significantly influenced the compound's effectiveness against geranylgeranylation processes critical for cancer cell proliferation and survival. The most effective inhibitors were identified as those disrupting Rab11A prenylation in HeLa cells .
Case Study 1: GABA_A Receptor Modulation
A recent investigation into the modulation of GABA_A receptors by imidazo[1,2-a]pyridine derivatives highlighted that this compound could enhance receptor activity selectively. This selectivity is vital for minimizing side effects associated with less selective agents used in anxiety treatment .
Case Study 2: Cancer Cell Cytotoxicity
In a study assessing the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines, it was found that certain modifications led to enhanced efficacy against HeLa cells. The findings suggested that compounds with specific substituents at the C6 position exhibited significant inhibitory effects on cell viability, reinforcing the importance of structural optimization in drug design .
常见问题
Q. What are the key steps in synthesizing 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid?
The synthesis typically involves:
- Condensation : Reacting 2-aminoimidazole derivatives with fluorinated pyridine precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core .
- Fluorination : Introducing fluorine at the 6-position via electrophilic fluorination agents (e.g., Selectfluor®) or halogen exchange reactions .
- Carboxylation : Oxidizing a methyl or hydroxymethyl group at the 2-position to a carboxylic acid using oxidizing agents like KMnO₄ or RuO₄ .
- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity .
Q. What characterization techniques are essential for confirming the structure of this compound?
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorine coupling patterns and aromatic proton environments (e.g., δ ~8.5 ppm for H-3 and H-5 protons) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 211.05 for C₈H₅FN₂O₂) .
- X-ray Crystallography : Resolve crystal packing and confirm the planar imidazo[1,2-a]pyridine core with fluorine and carboxylate substituents .
- Elemental Analysis : Validate C, H, N, and F content within ±0.3% deviation .
Q. What are the primary pharmacological applications explored for this compound?
While direct studies are limited, structurally related imidazo[1,2-a]pyridines exhibit:
- Antiviral Activity : Inhibition of viral polymerases via competitive binding to ATP pockets .
- Kinase Inhibition : Targeting cyclin-dependent kinases (CDKs) through hydrophobic interactions with the fluorine substituent .
- Antimicrobial Properties : Disruption of bacterial cell wall synthesis via carboxylate coordination to metal ions .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Key variables to optimize:
- Catalyst Selection : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Temperature Control : Maintain 60–80°C during fluorination to avoid decomposition .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to prevent hydrolysis .
- Troubleshooting Low Yields : Check for residual moisture (via Karl Fischer titration) or incomplete precursor activation (e.g., pre-treatment with TMSCl) .
Q. How do structural discrepancies between X-ray and computational models arise, and how can they be resolved?
Discrepancies often stem from:
- Crystal Packing Effects : Hydrogen bonding or π-π stacking in the solid state vs. gas-phase calculations .
- Tautomerism : Proton shifts between nitrogen atoms in solution vs. fixed positions in crystals . Resolution Strategies :
- Compare experimental (X-ray) and DFT-optimized bond lengths/angles (e.g., using Gaussian09 with B3LYP/6-311G**) .
- Perform variable-temperature NMR to detect dynamic tautomerism .
Q. What mechanistic insights exist for its biological activity, and how can they be validated?
Proposed mechanisms include:
- Enzyme Inhibition : Molecular docking (AutoDock Vina) shows the fluorine atom forms halogen bonds with kinase active sites (e.g., CDK2, ∆G ≈ -9.2 kcal/mol) .
- Membrane Permeability : LogP calculations (~1.5) suggest moderate passive diffusion, validated via Caco-2 cell assays . Validation Steps :
- In Vitro Assays : Measure IC₅₀ against target enzymes (e.g., CDK2 inhibition using ATP-Glo™ kits) .
- Mutagenesis Studies : Replace key binding residues (e.g., Lys89 in CDK2) to confirm interaction sites .
Q. How should researchers handle the compound’s reactive fluorine and carboxylate groups during experiments?
- Storage : Store under argon at –20°C to prevent hydrolysis of the carboxylate group .
- Reaction Conditions : Avoid strong bases (risk of defluorination) and use anhydrous solvents for coupling reactions .
- Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal, adhering to EPA guidelines for fluorinated waste .
Q. How can conflicting bioactivity data across studies be reconciled?
Potential causes and solutions:
- Impurity Effects : Use HPLC-MS (e.g., Agilent ZORBAX SB-C18 column) to detect trace byproducts (e.g., defluoro analogs) .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for CDK inhibition) .
- Cell Line Differences : Compare results across multiple lines (e.g., HeLa vs. HEK293) and validate with siRNA knockdown .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
